N-(4-Aminobutyl)aziridine
Overview
Description
N-(4-Aminobutyl)aziridine, also known as 1-Aziridinebutanamine, is an organic compound with the molecular formula C6H14N2. It features a three-membered aziridine ring attached to a butylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 4-chlorobutanamine with a base can lead to the formation of this compound via intramolecular nucleophilic substitution . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobutyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring is particularly reactive due to its ring strain, making it susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be catalyzed by acids or bases, leading to the formation of open-chain amines.
Major Products: The major products of these reactions include open-chain amines, hydroxylamines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain makes it highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in biological systems to modify proteins and nucleic acids, leading to potential therapeutic effects . The compound can form covalent bonds with target molecules, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Aziridine (Ethyleneimine): The parent compound of the aziridine family, featuring a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing ring, which is less strained and thus less reactive than aziridine.
Mitomycin C: A chemotherapeutic agent containing an aziridine ring, used for its ability to cross-link DNA and inhibit cancer cell growth.
Uniqueness of N-(4-Aminobutyl)aziridine: this compound stands out due to its combination of the aziridine ring and a butylamine chain, providing unique reactivity and versatility. This structure allows it to participate in a broader range of chemical reactions and applications compared to simpler aziridines .
Properties
IUPAC Name |
4-(aziridin-1-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-1-2-4-8-5-6-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPPLODIFVQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178133 | |
Record name | N-(4-Aminobutyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23545-51-9 | |
Record name | N-(4-Aminobutyl)aziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023545519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminobutyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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